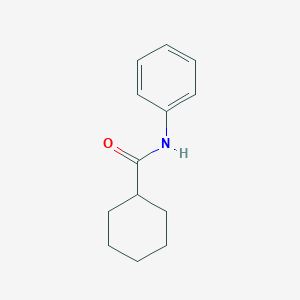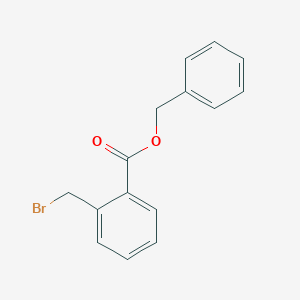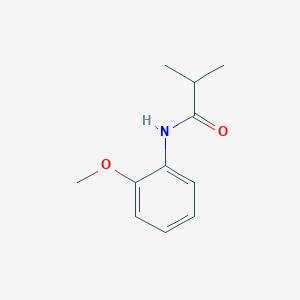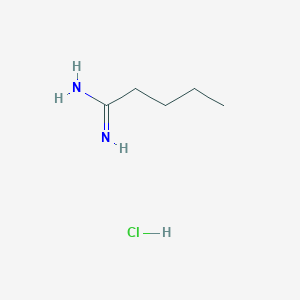
p-Toluic acid, 2-naphthyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Toluic acid, 2-naphthyl ester, also known as 2-Naphthyl p-toluate, is an organic compound with the chemical formula C17H13O2. It is a white crystalline solid that is commonly used in scientific research as a fluorescent probe for detecting and measuring the concentration of lipids in biological samples.
Mechanism of Action
The mechanism of action of p-Toluic acid, 2-naphthyl ester involves its ability to bind to lipids and become fluorescent upon excitation with ultraviolet light. The fluorescent signal is proportional to the concentration of lipids in the sample, allowing for accurate measurement of lipid content. The probe has been shown to be highly specific for lipids and does not bind to other cellular components, making it an ideal tool for lipid analysis.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using p-Toluic acid, 2-naphthyl ester in laboratory experiments include its high specificity for lipids, its non-toxic nature, and its ease of use. The probe is also highly sensitive, allowing for accurate measurement of lipid content in small samples. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
Future Directions
There are several future directions for the use of p-Toluic acid, 2-naphthyl ester in scientific research. One area of interest is the investigation of lipid metabolism in disease states such as obesity and diabetes. The probe could be used to measure changes in lipid content and distribution in cells and tissues in response to different treatments. Another area of interest is the development of new fluorescent probes for other cellular components, such as proteins and nucleic acids, using this compound as a template.
Conclusion
In conclusion, this compound is a valuable tool for scientific research in the field of lipid analysis. Its high specificity for lipids, non-toxic nature, and ease of use make it an ideal fluorescent probe for measuring lipid content in biological samples. While there are some limitations to its use, future directions for research with this compound are promising and may lead to new discoveries in the field of lipid metabolism and beyond.
Synthesis Methods
The synthesis of p-Toluic acid, 2-naphthyl ester involves the reaction between 2-naphthol and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed with hydrochloric acid to yield the final product. This method has been widely used in the laboratory to produce high-quality this compound.
Scientific Research Applications
P-Toluic acid, 2-naphthyl ester has been widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of lipids in biological samples. It is commonly used in the analysis of lipid droplets and lipid metabolism in cells. It has also been used to investigate the lipid composition of biological membranes and lipoproteins.
Properties
| 84647-13-2 | |
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
naphthalen-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C18H14O2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
InChI Key |
YFQGMYOMLGSYSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




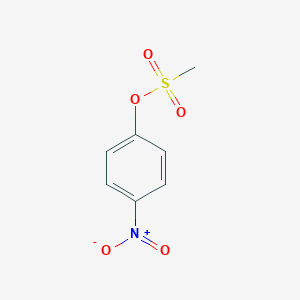


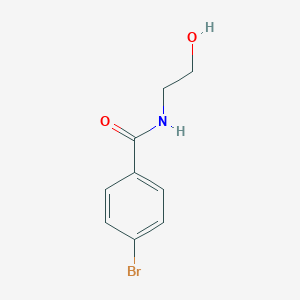
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
